![molecular formula C26H23N5O4 B2528040 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1052606-04-8](/img/structure/B2528040.png)
2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide is an off-white solid with a melting point of 70–72 °C . It belongs to the class of 1,2,3-triazole derivatives, which exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and anticancer properties . The compound’s unique structure allows it to interact with enzymes and receptors, making it a valuable scaffold for drug development.
Synthesis Analysis
Several synthetic methods exist for triazole compounds. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes (known as the “click reaction”) revolutionized triazole synthesis. Continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been established for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles . This methodology allows for the efficient production of substituted 1,2,3-triazoles with good functional group tolerance and high yields.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring system. Triazoles are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole. The compound’s unique structure facilitates the formation of non-covalent bonds with enzymes and receptors, contributing to its biological activities .
Chemical Reactions Analysis
The compound’s chemical reactions include the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes, leading to the formation of triazole rings. Other metal-free strategies also exist for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles .
Scientific Research Applications
- In studies, TEtPP demonstrated higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa under irradiation compared to non-irradiated conditions .
Antibacterial Photodynamic Therapy (PDT)
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Mechanism of Action
Safety and Hazards
Future Directions
Research on triazole compounds continues to evolve, with a focus on efficient synthesis methods, functional group tolerance, and applications in various fields such as medicinal chemistry, materials science, and agrochemistry . The development of sustainable and safe synthetic routes remains an important area of investigation.
properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-2-17-8-12-19(13-9-17)31-25(33)23-24(26(31)34)30(29-28-23)16-22(32)27-18-10-14-21(15-11-18)35-20-6-4-3-5-7-20/h3-15,23-24H,2,16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHNLBMVNMGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide |
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